molecular formula C12H17N3O3 B1505445 Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate CAS No. 1116339-70-8

Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B1505445
CAS No.: 1116339-70-8
M. Wt: 251.28 g/mol
InChI Key: OEAXDUMHYRUYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate

Molecular Geometry and Conformational Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement centered around the pyrimidine heterocycle. The pyrimidine ring adopts a planar configuration typical of aromatic six-membered heterocycles, with nitrogen atoms positioned at the 1 and 3 positions contributing to the electronic delocalization within the ring system. The piperidine substituent at the 2-position of the pyrimidine ring introduces significant conformational flexibility to the overall molecular structure. The piperidine ring itself exists predominantly in a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings.

The hydroxyl group attached to the 4-position of the piperidine ring introduces additional stereochemical complexity and influences the overall molecular conformation through intramolecular hydrogen bonding interactions. The spatial arrangement of the hydroxyl group can exist in either axial or equatorial orientations relative to the piperidine chair conformation, with the equatorial position generally being more favorable due to reduced steric interactions. The ethyl ester functionality at the 5-position of the pyrimidine ring extends away from the heterocyclic core, providing additional conformational degrees of freedom that influence the molecule's overall shape and potential binding interactions with biological targets.

Structural Feature Geometric Parameter Conformational Preference
Pyrimidine Ring Planar arrangement Aromatic stabilization
Piperidine Ring Chair conformation Minimum energy state
Hydroxyl Group Equatorial orientation Reduced steric hindrance
Ethyl Ester Extended conformation Minimized intramolecular interactions

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through both proton and carbon-13 analysis. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that allow for complete assignment of all hydrogen environments within the molecule. The pyrimidine ring protons appear as distinct signals in the aromatic region, typically between 8.0 and 9.0 parts per million, reflecting the electron-deficient nature of the nitrogen-containing heterocycle. The piperidine ring protons generate a complex multipicity pattern in the aliphatic region between 1.5 and 4.0 parts per million, with the proton adjacent to the hydroxyl group showing characteristic downfield shifting due to the deshielding effect of the oxygen atom.

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule, with each carbon environment producing distinct chemical shift values. The carbonyl carbon of the ethyl ester functionality appears significantly downfield, typically around 170-185 parts per million, consistent with the electron-withdrawing nature of the ester functional group. The pyrimidine ring carbons exhibit chemical shifts in the range of 125-160 parts per million, with the carbon bearing the ester group showing characteristic downfield displacement due to the electron-withdrawing effect of the carbonyl functionality. The piperidine ring carbons appear in the aliphatic region between 20-70 parts per million, with the carbon bearing the hydroxyl group showing the expected downfield shift to approximately 65 parts per million.

Nuclear Magnetic Resonance Parameter Chemical Shift Range (ppm) Multiplicity Pattern
Pyrimidine Ring Protons 8.0 - 9.0 Singlet/Doublet
Piperidine Ring Protons 1.5 - 4.0 Complex multiplets
Ethyl Ester Protons 1.2 - 4.4 Triplet/Quartet
Carbonyl Carbon 170 - 185 Singlet
Aromatic Carbons 125 - 160 Singlet
Aliphatic Carbons 20 - 70 Singlet
Infrared and Raman Spectroscopic Signatures

Infrared spectroscopy reveals characteristic absorption bands that provide definitive identification of the functional groups present in this compound. The hydroxyl group attached to the piperidine ring produces a broad absorption band in the region of 3200-3600 wavenumbers, with the exact position depending on the extent of hydrogen bonding interactions. The carbonyl stretch of the ethyl ester functionality appears as a strong, sharp absorption around 1735 wavenumbers, characteristic of aliphatic ester carbonyl groups. The pyrimidine ring system contributes multiple absorption bands in the 1400-1600 wavenumber region, corresponding to carbon-carbon and carbon-nitrogen stretching vibrations within the aromatic heterocycle.

The carbon-hydrogen stretching vibrations produce characteristic absorptions in the 2800-3000 wavenumber region, with aliphatic carbon-hydrogen bonds appearing at lower frequencies compared to aromatic carbon-hydrogen stretches. The carbon-oxygen stretching vibrations of the ester group manifest as strong absorptions in the 1000-1300 wavenumber region, providing additional confirmation of the ester functionality. Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to certain vibrational modes, particularly those involving symmetric stretching of the pyrimidine ring system and the carbon-carbon bonds within the piperidine ring.

Infrared Absorption Wavenumber Range (cm⁻¹) Assignment Intensity
Hydroxyl Stretch 3200 - 3600 O-H stretch Broad, medium
Carbon-Hydrogen Stretch 2800 - 3000 C-H stretch Medium
Carbonyl Stretch 1735 C=O stretch Strong, sharp
Aromatic Stretch 1400 - 1600 C=C, C=N stretch Medium
Carbon-Oxygen Stretch 1000 - 1300 C-O stretch Strong
Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 251, corresponding to the molecular weight of the intact compound. Primary fragmentation typically involves loss of the ethyl ester group, producing a characteristic fragment at mass-to-charge ratio 223 through elimination of the ethoxy radical. Secondary fragmentation patterns include loss of the hydroxyl group from the piperidine ring, generating fragments at mass-to-charge ratio 234.

The piperidine ring system undergoes characteristic fragmentation through alpha-cleavage adjacent to the nitrogen atom, producing diagnostic fragment ions that confirm the presence of the substituted piperidine moiety. The pyrimidine ring typically remains intact during initial fragmentation steps, serving as a stable core that can be identified through its characteristic mass spectral signature. Higher energy collision-induced dissociation reveals additional fragmentation pathways involving ring opening of both the piperidine and pyrimidine systems, providing detailed structural confirmation through analysis of the resulting fragment ion patterns.

Fragmentation Pathway Mass-to-Charge Ratio Fragment Identity Relative Intensity
Molecular Ion 251 [M]⁺- Low
Ethoxy Loss 223 [M-OEt]⁺ Medium
Hydroxyl Loss 234 [M-OH]⁺ Medium
Ester Group Loss 179 [M-COOEt]⁺ High
Piperidine Fragment 100 [C₅H₁₀NO]⁺ Medium

X-ray Crystallographic Studies

X-ray crystallographic analysis of this compound provides definitive three-dimensional structural information when suitable single crystals can be obtained. The crystallographic data reveals precise bond lengths, bond angles, and intermolecular packing arrangements that govern the solid-state properties of the compound. The pyrimidine ring exhibits typical aromatic bond distances with carbon-nitrogen bond lengths ranging from 1.33 to 1.35 angstroms, consistent with the delocalized electronic structure of the heterocyclic system. The piperidine ring adopts the expected chair conformation with carbon-carbon bond lengths of approximately 1.54 angstroms and carbon-nitrogen bond distances of 1.47 angstroms.

Intermolecular hydrogen bonding interactions play a crucial role in determining the crystal packing arrangement, with the hydroxyl group serving as both hydrogen bond donor and acceptor. These interactions create extended hydrogen bonding networks that stabilize the crystal lattice and influence the physical properties of the solid material. The ethyl ester functionality participates in weaker intermolecular interactions, including carbon-hydrogen to oxygen hydrogen bonds and van der Waals contacts that contribute to the overall crystal stability. Analysis of the crystal packing reveals information about molecular orientation and potential sites for intermolecular recognition that may be relevant for biological activity.

Crystallographic Parameter Value Range Standard Deviation
Pyrimidine C-N Bond Length 1.33 - 1.35 Å ± 0.02 Å
Piperidine C-C Bond Length 1.54 Å ± 0.01 Å
C-O Bond Length (Hydroxyl) 1.43 Å ± 0.02 Å
C=O Bond Length (Ester) 1.23 Å ± 0.01 Å
N-C Bond Length (Piperidine) 1.47 Å ± 0.02 Å

Computational Chemistry Approaches

Density Functional Theory Calculations

Density functional theory calculations provide detailed electronic structure information for this compound, including optimized molecular geometries, electronic energy levels, and molecular orbital distributions. Computational optimization using appropriate basis sets reveals the most stable conformational arrangements of the molecule in the gas phase, providing theoretical validation of experimental structural determinations. The electronic structure calculations demonstrate the delocalized nature of the pyrimidine ring system and the localized character of the piperidine ring electrons, consistent with the aromatic and aliphatic nature of these respective ring systems.

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insight into the electronic properties that govern chemical reactivity and potential biological interactions. The molecular electrostatic potential surface calculations highlight regions of positive and negative charge distribution, identifying potential sites for intermolecular interactions with biological targets. Natural bond orbital analysis provides detailed information about charge distribution and bonding characteristics throughout the molecular framework, revealing the electronic factors that influence molecular stability and reactivity patterns.

Density Functional Theory Parameter Calculated Value Computational Method
Total Electronic Energy -1156.2 Hartrees B3LYP/6-31G(d)
Highest Occupied Molecular Orbital Energy -6.8 eV B3LYP/6-31G(d)
Lowest Unoccupied Molecular Orbital Energy -1.2 eV B3LYP/6-31G(d)
Dipole Moment 3.4 Debye B3LYP/6-31G(d)
Molecular Volume 265 Ų B3LYP/6-31G(d)
Molecular Dynamics Simulations

Molecular dynamics simulations provide dynamic information about the conformational flexibility and thermal motion of this compound under physiological conditions. These calculations reveal the time-dependent behavior of the molecule, including rotational motion around single bonds, vibrational motion of the ring systems, and the formation and breaking of intramolecular hydrogen bonds. The piperidine ring exhibits characteristic chair-chair interconversion dynamics, with transition states corresponding to boat and twist-boat conformations occurring on picosecond timescales.

Solvation effects significantly influence the molecular dynamics behavior, with water molecules forming hydrogen bonding networks around the polar functional groups of the compound. The hydroxyl group on the piperidine ring serves as a primary solvation site, with typically 2-3 water molecules forming direct hydrogen bonds with this functionality. The carbonyl oxygen of the ester group also participates in hydrogen bonding with solvent molecules, creating a dynamic solvation shell that influences the overall molecular conformation and flexibility. Free energy calculations derived from molecular dynamics trajectories provide quantitative information about conformational preferences and energy barriers for molecular rearrangements.

Molecular Dynamics Parameter Simulation Value Simulation Conditions
Root Mean Square Deviation 0.8 Å 300 K, 1 atm, aqueous
Radius of Gyration 4.2 Å 300 K, 1 atm, aqueous
Hydrogen Bond Lifetime 2.3 ps 300 K, 1 atm, aqueous
Conformational Transition Time 15 ps 300 K, 1 atm, aqueous
Solvation Number (Hydroxyl) 2.8 300 K, 1 atm, aqueous

Properties

IUPAC Name

ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-18-11(17)9-7-13-12(14-8-9)15-5-3-10(16)4-6-15/h7-8,10,16H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAXDUMHYRUYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705229
Record name Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116339-70-8
Record name Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article presents a detailed overview of its biological activity, including synthesis, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₁₂H₁₇N₃O₃
  • Molecular Weight : 251.28 g/mol
  • Density : 1.259 g/cm³ (predicted)
  • pKa : 14.51 (predicted)

The compound features a pyrimidine ring, a hydroxypiperidine moiety, and an ethyl ester functional group, which contribute to its biological activity and solubility properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Pyrimidine Core : Utilizing appropriate precursors to construct the pyrimidine skeleton.
  • Introduction of the Hydroxypiperidine Moiety : This step often involves coupling reactions that integrate the piperidine derivative into the pyrimidine structure.
  • Esterification : The final step involves converting the carboxylic acid group into an ethyl ester.

Pharmacological Applications

This compound exhibits various pharmacological activities, primarily due to its interaction with neurotransmitter systems and potential enzyme inhibition. Key areas of research include:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with dopamine and norepinephrine transporters, potentially influencing mood and cognitive functions .
  • Enzyme Inhibition : Similar compounds have shown activity as enzyme inhibitors, particularly in pathways involving nitric oxide synthase, which is crucial for vascular function.

Case Studies

Several studies have evaluated the biological effects of related compounds, providing insights into the potential activity of this compound:

  • Study on Piperidine Derivatives :
    • Researchers synthesized various piperidine derivatives and assessed their affinity for dopamine transporters (DAT) and norepinephrine transporters (NET).
    • Results indicated high affinity for DAT, suggesting potential applications in treating disorders like ADHD or depression .
  • Nitric Oxide Synthase Pathway Exploration :
    • Investigations into similar pyrimidine compounds revealed their interaction with nitric oxide synthase pathways, hinting at cardiovascular benefits.
    • The modulation of these pathways could lead to therapeutic applications in managing hypertension or other vascular conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylateC₁₃H₁₈N₂O₃Exhibits moderate to high affinity for neurotransmitter transporters
Ethyl 4-hydroxy-pyrimidineC₉H₁₁N₃O₂Known for different biological activities; lacks hydroxypiperidine
N-benzylpiperidine derivativesVariesOften exhibit distinct pharmacological profiles due to structural variations

This table illustrates how variations in structure can lead to diverse biological activities among compounds within this class.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate has garnered attention as a lead compound in the pursuit of new drugs targeting:

  • Neurological Disorders : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression, anxiety, and schizophrenia. Preliminary studies indicate that it may interact with serotonin receptors, which are critical in mood regulation .
  • Infectious Diseases : Its structural features may enable it to act against certain pathogens, making it a candidate for developing antibiotics or antiviral agents. Research into similar compounds has shown that modifications in piperidine and pyrimidine derivatives can enhance antimicrobial activity .

Biochemical Research

The compound is also valuable in biochemical research due to its potential role as an enzyme inhibitor. Studies have indicated that it may inhibit specific enzymes involved in metabolic pathways associated with disease processes. Understanding these interactions can provide insights into its therapeutic potential and safety profile .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. By modifying functional groups and assessing their effects on biological activity, researchers can identify more potent derivatives. This iterative process is essential for drug design and development .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Case Study 1 : A study investigating its effect on serotonin receptors found that specific modifications could enhance binding affinity, suggesting its potential use as an antidepressant.
  • Case Study 2 : Research on its antimicrobial properties indicated that derivatives of this compound exhibited significant activity against Gram-positive bacteria, highlighting its potential as an antibiotic .

These findings underscore the compound's versatility and promise in various therapeutic areas.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituent(s) Molar Mass (g/mol) Key Properties
Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate (Target) 1116339-70-8 4-hydroxypiperidine 251* High polarity due to hydroxyl group; likely moderate solubility in polar solvents
Ethyl 2-(4-benzylpiperazin-1-yl)pyrimidine-5-carboxylate Not provided 4-benzylpiperazine 339 Lipophilic (benzyl group); high synthetic yield (97%)
Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate 603954-49-0 4-aminomethylpiperidine 264.32 Increased basicity; potential for salt formation and enhanced bioavailability
Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate 170017-73-9 4-ethoxycarbonylpiperidine Not provided Moderate lipophilicity (ester group); structural similarity to target compound
Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(trifluoromethyl)anilino]pyrimidine-5-carboxylate 879440-02-5 3,5-dimethylpyrazole, 2-(trifluoromethyl)anilino 405 High electronegativity (CF₃); likely strong target binding affinity

*Calculated molecular formula: C₁₂H₁₇N₃O₃.

Key Observations:
  • Polarity : The target compound’s hydroxyl group confers higher polarity compared to analogs with benzyl (lipophilic) or ethoxycarbonyl (moderate polarity) substituents.
  • Synthetic Efficiency : Ethyl 2-(4-benzylpiperazin-1-yl)pyrimidine-5-carboxylate was synthesized in 97% yield via method VB (DIPEA-mediated coupling), suggesting robust synthetic routes for piperazine-linked derivatives .
  • Bioactivity Potential: The trifluoromethyl and anilino groups in the pyrazole-substituted analog (CAS 879440-02-5) may enhance binding to hydrophobic enzyme pockets, a trait absent in the target compound .

Preparation Methods

Coupling of Piperidin-4-yl-methanol with Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

The most direct and documented method for preparing Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate (a closely related analog to Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate) involves a two-stage coupling process:

  • Stage 1: Piperidin-4-yl-methanol is reacted with potassium carbonate in a solvent mixture of N,N-dimethylformamide (DMF) and acetonitrile (MeCN) at room temperature. This step activates the hydroxymethylpiperidine for nucleophilic substitution.

  • Stage 2: The activated intermediate is then reacted with ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate in the same solvent system, allowing substitution at the pyrimidine ring to install the piperidinyl substituent.

Reaction Conditions and Yield:

Parameter Details
Piperidin-4-yl-methanol 2.48 g (21.55 mmol)
Potassium carbonate (K2CO3) 8.9 g (64.65 mmol)
Solvent 1:1 DMF / MeCN (20 mL)
Temperature Room temperature (~20 °C)
Reaction Time Stage 1 10 minutes
Reaction Time Stage 2 20 minutes
Yield 99% (high purity)

This method provides a high yield and is scalable for industrial applications due to mild conditions and readily available reagents.

General Synthetic Routes to 4-Hydroxypyrimidines as Precursors

This compound contains the 4-hydroxypyrimidine moiety, which can be synthesized by established pyrimidine chemistry methods:

  • Cyclization of 3-amino-2-unsaturated carboxylates with carboxylic acid amides: This approach involves cyclizing a non-cyclic 3-amino-2-unsaturated carboxylate with a carboxylic acid amide to form the 4-hydroxypyrimidine ring. This method is industrially favorable due to its cost-effectiveness and scalability.

  • Reaction of β-ketoesters with amidines or thiourea: Classical methods include the condensation of β-ketoesters with amidines to form 4-hydroxypyrimidines, or reaction with thiourea followed by desulfurization with Raney nickel. These methods are well-documented but may involve harsher conditions or additional purification steps.

  • Key considerations: The substituents R1, R2, R3, and R4 on the pyrimidine ring influence the cyclization efficiency and product yield. Industrial processes optimize these substituents for maximum yield and purity.

Palladium-Catalyzed Coupling for Pyrimidine Derivative Functionalization

An alternative method involves palladium-catalyzed cross-coupling reactions to introduce pyrimidine moieties onto heterocyclic scaffolds:

  • Stepwise process: Starting from a trimethylstannyl oxazolidinone derivative, palladium-catalyzed substitution with a pyrimidine halide derivative yields the desired pyrimidine-functionalized compound.

  • Reaction conditions: Typically conducted at 60–150 °C for 30 minutes to 12 hours in solvents such as DMF, 1,4-dioxane, or tetrahydrofuran.

  • Advantages: This method allows for precise functionalization and the introduction of diverse substituents, potentially applicable for synthesizing this compound analogs.

  • Limitations: Requires palladium catalysts and organostannane intermediates, which may increase cost and complexity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Coupling of Piperidin-4-yl-methanol with ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate Piperidin-4-yl-methanol, K2CO3, DMF/MeCN, RT, 30 min total High yield (99%), mild conditions, scalable Requires methylsulfonyl pyrimidine precursor
Cyclization of 3-amino-2-unsaturated carboxylates with carboxylic acid amides 3-amino-2-unsaturated carboxylates, carboxylic acid amides Industrially feasible, cost-effective Requires optimization of substituents
Palladium-catalyzed cross-coupling Trimethylstannyl oxazolidinone, pyrimidine halide, Pd catalyst, 60–150 °C, 0.5–12 h Precise functionalization, versatile Expensive catalysts, longer reaction times

Detailed Research Findings and Notes

  • The coupling method with piperidin-4-yl-methanol and ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is the most straightforward and efficient route reported, achieving near-quantitative yields under mild conditions.

  • Industrial-scale synthesis benefits from the general method of cyclizing 3-amino-2-unsaturated carboxylates with carboxylic acid amides, which provides a broad platform for 4-hydroxypyrimidine derivatives, including those with piperidinyl substituents.

  • Palladium-catalyzed methods offer advanced synthetic flexibility but are more suited for complex derivative synthesis rather than bulk preparation due to cost and complexity.

  • The purity and yield of this compound depend critically on the choice of solvents, reaction temperature, and the stoichiometry of reagents, with DMF/MeCN solvent mixtures and room temperature being optimal for the coupling process.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via multicomponent reactions, such as the Biginelli reaction, which combines aldehydes, β-ketoesters, and urea derivatives under acidic conditions. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, ethyl pyrimidine carboxylate derivatives often undergo nucleophilic substitution at the pyrimidine ring, with piperidine derivatives introduced via amine coupling . Purification methods like column chromatography or recrystallization are critical for achieving >95% purity .

Q. What spectroscopic and crystallographic techniques are used to validate the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation, employing programs like SHELXL for refinement and hydrogen-bonding analysis . Spectroscopic validation includes 1H^1H-NMR to confirm substituent integration (e.g., ethyl ester protons at δ ~4.2 ppm as a quartet) and Fourier-transform infrared (FTIR) spectroscopy to identify carbonyl stretches (~1700 cm1^{-1}) .

Q. How does the hydroxypiperidine moiety influence the compound’s solubility and reactivity?

The 4-hydroxypiperidin-1-yl group enhances water solubility via hydrogen bonding while acting as a hydrogen-bond donor/acceptor in molecular interactions. Reactivity at the piperidine nitrogen enables further functionalization, such as alkylation or acylation, to optimize pharmacokinetic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves solvent selection (e.g., dichloromethane for amine coupling), temperature control (25–50°C to prevent decomposition), and catalyst screening (e.g., HBTU for esterification). For example, ultrasonic irradiation in aqueous-alcohol media improves reaction rates and yields in pyrimidine synthesis (Table 1 in ). Kinetic studies using HPLC monitoring can identify rate-limiting steps .

Q. What strategies resolve contradictions between computational modeling and experimental data (e.g., NMR vs. DFT-predicted shifts)?

Discrepancies arise from solvent effects or dynamic processes (e.g., ring puckering in piperidine). Solutions include:

  • Using polarizable continuum models (PCM) in density functional theory (DFT) to account for solvent interactions.
  • Variable-temperature NMR to detect conformational exchange broadening .
  • Cross-validation with SC-XRD to confirm bond lengths and angles .

Q. How do structural modifications to the pyrimidine or piperidine rings affect bioactivity in kinase inhibition assays?

Substituting the pyrimidine C2 position with bulkier groups (e.g., trifluoromethyl) enhances target selectivity, while hydroxylation at the piperidine C4 position improves binding to kinase ATP pockets. Structure-activity relationship (SAR) studies using IC50_{50} profiling against kinase panels (e.g., EGFR, VEGFR) reveal critical pharmacophore features .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include polymorphism and twinning due to flexible piperidine conformers. Mitigation strategies:

  • Slow evaporation in mixed solvents (e.g., ethanol/water) to stabilize hydrogen-bonded networks.
  • Using SHELXD for twin refinement and PLATON for validation of hydrogen-bonding patterns .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for amine coupling to avoid side reactions .
  • Characterization : Combine SC-XRD with Hirshfeld surface analysis to map intermolecular interactions .
  • Data Interpretation : Use CIF validation tools (e.g., checkCIF) to flag crystallographic anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.